molecular formula C9H12N2O15P3-3 B1233822 UTP trianion

UTP trianion

Cat. No. B1233822
M. Wt: 481.12 g/mol
InChI Key: PGAVKCOVUIYSFO-XVFCMESISA-K
Attention: For research use only. Not for human or veterinary use.
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Description

UTP(3-) is trianion of UTP arising from deprotonation of three of the OH groups from the triphosphate moiety. It is a conjugate base of an UTP.

Scientific Research Applications

1. Bioengineering and Tissue Engineering

UTP trianion is explored in the field of bioengineering, particularly in the context of tissue engineering. A study investigated the basic aspects of bioengineering by developing a whole-uterus scaffold for uterus tissue engineering experiments in rats. Decellularization was achieved using detergents and ionic solutions, and the study compared the biochemical and mechanical properties of the resulting matrix using different protocols. This research contributes to the development of improved decellularization protocols for organs and creates new opportunities for in vitro and in vivo whole-uterus tissue engineering applications (Hellström et al., 2014).

2. Material Science and Nanotechnology

UTP trianion is used in material science and nanotechnology. A novel method was reported for assembling a small anion with exfoliated Mg-Al-layered double hydroxide (LDH) nanosheets into ordered ultrathin films (UTFs). The method employed the layer-by-layer assembly technique and demonstrated that UTFs exhibit higher blue-polarized photoemission character and a longer fluorescence lifetime than the Na(3)AQS film. This provides a feasible method for immobilizing small anions into the gallery of LDHs, which is significant in the field of material science and nanotechnology (Li et al., 2011).

3. Genetic Engineering and Molecular Biology

UTP trianion plays a role in genetic engineering and molecular biology. The study of nucleotide receptor transactivation of receptor tyrosine kinase by UTP trianion demonstrated a novel mechanism where a nucleotide receptor transactivates a receptor tyrosine kinase to generate an inflammatory response associated with atherosclerosis (Seye et al., 2004). Additionally, europium cryptate-tethered ribonucleotide labeling of RNA, which uses UTP trianion, was explored for RNA detection by time-resolved amplification of cryptate emission. This labeling technique is crucial for nonisotopic labeling of RNA and homogeneous detection assays, highlighting its significance in molecular biology research (Alpha-Bazin et al., 2000).

4. Chemical Engineering and Process Control

The application of UTP trianion in chemical engineering and process control is evident in the study of the Uniform Trigonometrization Method (UTM) for singular control problems. The study demonstrated the ability of the UTM to handle complex chemical engineering problems with both singular controls and state path constraints, offering insights into the conceptual design and alternate direct techniques (Mall et al., 2020).

properties

Product Name

UTP trianion

Molecular Formula

C9H12N2O15P3-3

Molecular Weight

481.12 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1

InChI Key

PGAVKCOVUIYSFO-XVFCMESISA-K

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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